N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-16-9-5-14(6-10-16)13-20(25)23-17-11-7-15(8-12-17)21-24-18-3-1-2-4-19(18)26-21/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBJSJKVEJJQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of 1,3-benzoxazole nucleus: This can be achieved by the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions.
Coupling with 4-chlorophenylacetic acid: The benzoxazole derivative is then coupled with 4-chlorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Material Science: The compound’s fluorescent properties make it useful in the development of fluorescent probes and sensors.
Industrial Chemistry: It is employed in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several acetamide derivatives:
- Benzoxazole vs. Benzothiazole/Benzimidazole Analogs: Replacing the benzoxazole (O/N heterocycle) with a benzothiazole (S/N) or benzimidazole (N/N) alters electronic properties and hydrogen-bonding capacity. For example, 2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () exhibits enhanced lipophilicity due to the sulfur atom, whereas benzimidazole derivatives () show stronger hydrogen-bond donor capacity, influencing target binding . Benzimidazole derivatives (e.g., 3q in ) demonstrated notable anthelmintic activity, suggesting that nitrogen-rich heterocycles may enhance interactions with parasitic targets compared to benzoxazole .
- Substituent Variations: Methoxy, dimethoxy, and trimethoxy groups on phenyl rings (e.g., compounds 8g–8i in ) increase steric bulk and electron-donating effects, raising melting points (227–262°C) compared to simpler analogs. The target compound’s 4-chlorophenyl group (electron-withdrawing) may enhance stability but reduce solubility .
Physicochemical Properties
Key properties of analogous compounds:
*Calculated based on molecular formula (C₂₁H₁₅ClN₂O₂).
†Estimated using analogous structures.
‡Estimated via computational tools (e.g., ChemDraw).
- Lipophilicity: The target compound’s logP (~3.5) is comparable to benzimidazole derivatives () but lower than diethylamino-substituted analogs (logP 4.315, ), suggesting moderate membrane permeability.
- Solubility: Methoxy-rich compounds () exhibit higher melting points, indicating lower aqueous solubility, while the diethylamino group in ’s compound may enhance solubility via ionization .
Crystallographic and Hydrogen-Bonding Trends
- Dimer Formation : N-(4-chlorophenyl)acetamide derivatives (e.g., ) form R₂²(10) hydrogen-bonded dimers via N–H···O interactions, stabilizing crystal lattices. The benzoxazole’s oxygen may compete for hydrogen bonding, altering packing efficiency .
- Planarity: In , steric repulsion between substituents created dihedral angles >60°, reducing planarity. The target compound’s benzoxazole-phenyl linkage may adopt a similar non-planar conformation, affecting solubility and crystallization .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is a synthetic organic compound belonging to the class of benzoxazole derivatives. These compounds are notable for their diverse biological activities, making them subjects of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 348.80 g/mol
Structural Features
- Benzoxazole Ring : The presence of the benzoxazole moiety contributes to the compound's unique chemical properties.
- Chlorophenyl Group : This substituent may enhance biological activity through increased lipophilicity and potential interactions with biological targets.
Anticancer Potential
Benzoxazole derivatives have been investigated for their anticancer properties. A study indicated that certain benzoxazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Compounds in this class have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
Case Studies
- Antimicrobial Screening : A comparative study on benzoxazole derivatives revealed that certain modifications in the structure significantly enhanced antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting potential as a targeted anticancer agent.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Moderate inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of AChE |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interference with DNA/RNA Synthesis : Benzoxazole derivatives may disrupt nucleic acid synthesis in microbial pathogens.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Enzyme Binding : The chlorophenyl group may enhance binding affinity to target enzymes like AChE, leading to effective inhibition.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Check Method |
|---|---|---|---|
| 1 | DMF, Et₃N, 0–5°C | 70–85 | TLC (Rf = 0.5) |
| 2 | PPA, 120°C, 6 h | 60–75 | HPLC (>98%) |
| 3 | Ethanol recrystallization | 90+ | NMR/MS |
Basic: How is the compound characterized structurally?
Methodological Answer:
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzoxazolyl protons at δ 8.2–8.5 ppm; acetamide carbonyl at ~168 ppm) .
- Mass Spectrometry (LC-MS) : Molecular ion peaks (e.g., m/z 379 [M+H]⁺) validate molecular weight .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves 3D geometry, bond angles, and packing interactions (e.g., π-π stacking in benzoxazole rings) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Substituent Variation :
- Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess electronic effects on bioactivity .
- Modify the benzoxazole ring to benzothiazole or oxadiazole derivatives to study heterocyclic influences .
Biological Assays :
Q. Table 2: Example SAR Data from Analogous Compounds
| Substituent | IC₅₀ (μM) | Target Protein Binding (Kd, nM) |
|---|---|---|
| 4-Cl (Parent) | 12.3 | 450 |
| 4-OCH₃ | 28.9 | >1000 |
| Benzothiazole analog | 8.7 | 320 |
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from:
Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
Compound Purity : Verify purity (>98%) via HPLC and exclude impurities (e.g., unreacted intermediates) using LC-MS .
Solubility Effects : Use consistent solvents (e.g., DMSO with ≤0.1% v/v) to avoid aggregation artifacts .
Statistical Validation : Perform triplicate experiments with ANOVA analysis to confirm significance .
Advanced: How to optimize crystallization conditions for X-ray studies?
Methodological Answer:
Solvent Screening : Use vapor diffusion (e.g., ethanol/water mixtures) or slow evaporation in ethyl acetate .
Temperature Control : Crystallize at 4°C to slow nucleation and improve crystal size .
Data Refinement : Employ SHELXL (SHELX suite) for structure solution, using parameters like R1 (<5%) and wR2 (<15%) to validate accuracy .
Q. Table 3: Crystallization Parameters
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethanol/Water (7:3) |
| Temperature | 4°C |
| Crystal Size | 0.2 × 0.2 × 0.1 mm³ |
| Resolution (Å) | 0.84 |
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., EGFR kinase). Validate with experimental IC₅₀ data .
MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes .
QSAR Modeling : Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
